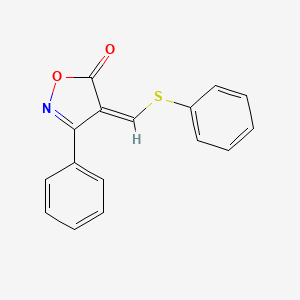
(Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their diverse chemical reactivity and biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one typically involves the reaction of isoxazol-5(4H)-one derivatives with phenylthio reagents under specific conditions. One common method includes the use of organocatalysts to facilitate the reaction, ensuring high yields and selectivity . The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The phenylthio group can be substituted with other nucleophiles, leading to a variety of products.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted isoxazole derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse scaffolds, which are valuable in the development of new materials and catalysts .
Biology and Medicine
This compound has shown potential in biological and medicinal research due to its ability to interact with various biological targets. It is being studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as photonic materials and polymers .
Mécanisme D'action
The mechanism of action of (Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one involves its interaction with specific molecular targets. The phenylthio group can form interactions with proteins and enzymes, potentially inhibiting their activity. The isoxazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazol-5(4H)-one: A simpler derivative without the phenylthio group.
3-Phenylisoxazole: Lacks the phenylthio group but retains the phenyl group on the isoxazole ring.
4-Phenylthioisoxazole: Contains the phenylthio group but lacks the phenyl group on the isoxazole ring.
Uniqueness
(Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one is unique due to the presence of both phenyl and phenylthio groups, which provide distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C16H11NO2S |
|---|---|
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
(4Z)-3-phenyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one |
InChI |
InChI=1S/C16H11NO2S/c18-16-14(11-20-13-9-5-2-6-10-13)15(17-19-16)12-7-3-1-4-8-12/h1-11H/b14-11- |
Clé InChI |
KDDLJSCKSOFURP-KAMYIIQDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C\2=NOC(=O)/C2=C\SC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC(=O)C2=CSC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


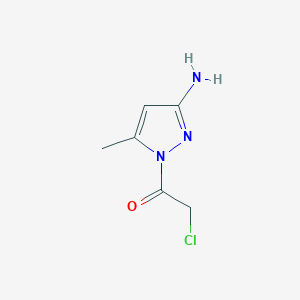
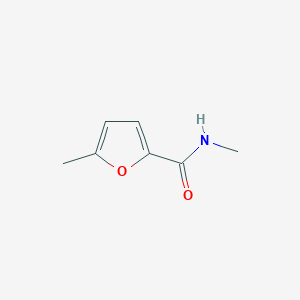
![1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12891689.png)
![2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12891698.png)
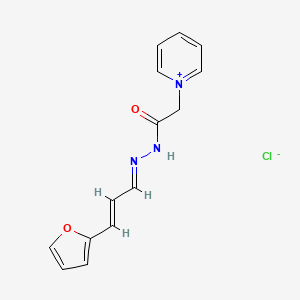
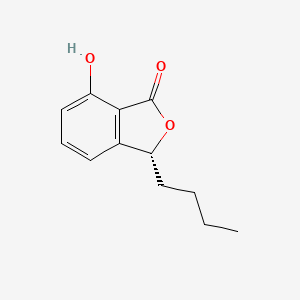
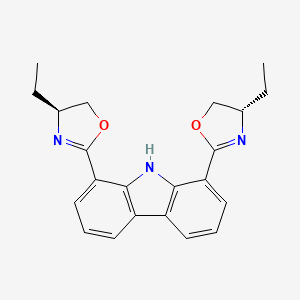
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12891723.png)
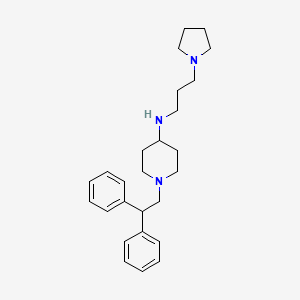
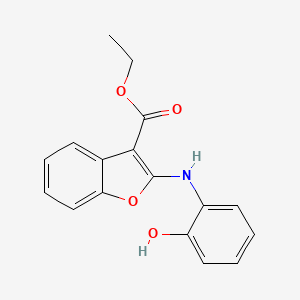
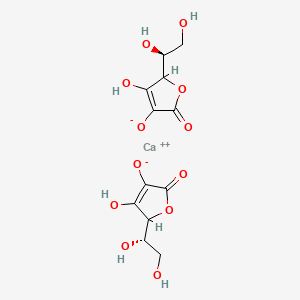
![4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one](/img/structure/B12891753.png)

![3-(4-Bromophenyl)benzo[d]isoxazole](/img/structure/B12891763.png)
